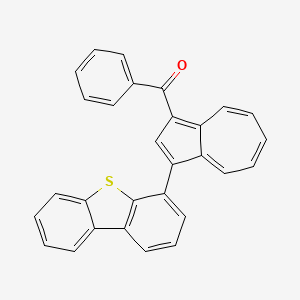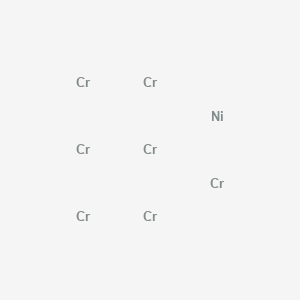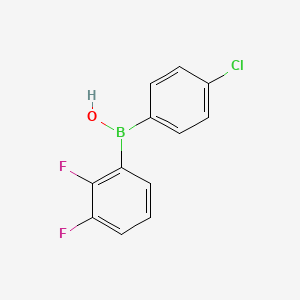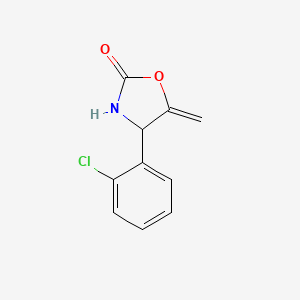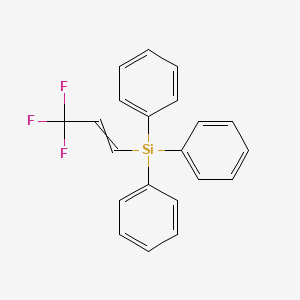
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane: is an organosilicon compound characterized by the presence of a trifluoropropenyl group attached to a silicon atom, which is further bonded to three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropenylating agent. One common method is the reaction of triphenylsilane with 3,3,3-trifluoroprop-1-ene in the presence of a catalyst such as a palladium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or nickel complexes are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .
Aplicaciones Científicas De Investigación
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioorganic chemistry, including the development of silicon-based drugs.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane exerts its effects involves the interaction of the trifluoropropenyl group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The trifluoropropenyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Lacks the trifluoropropenyl group, making it less reactive in certain chemical reactions.
(3,3,3-Trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropenyl group but lacks the silicon atom, resulting in different chemical properties.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane is unique due to the combination of the trifluoropropenyl group and the silicon atom, which imparts distinct reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
647832-19-7 |
|---|---|
Fórmula molecular |
C21H17F3Si |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
triphenyl(3,3,3-trifluoroprop-1-enyl)silane |
InChI |
InChI=1S/C21H17F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
UHOROGOYMWPMAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C=CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
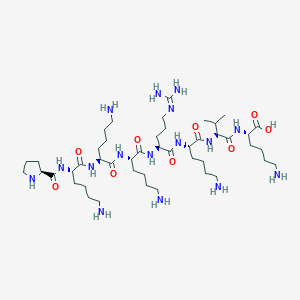
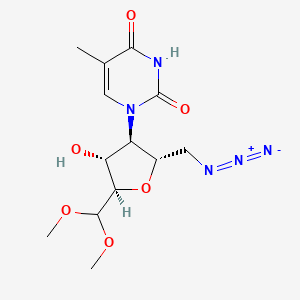
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)

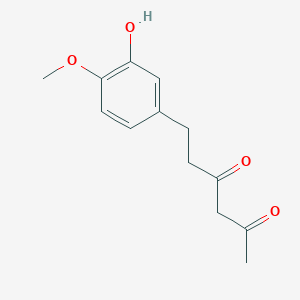
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
